molecular formula C7H3F3N2S B15094629 3-((Trifluoromethyl)thio)picolinonitrile

3-((Trifluoromethyl)thio)picolinonitrile

Cat. No.: B15094629
M. Wt: 204.17 g/mol
InChI Key: NWYUCORTYBEEKA-UHFFFAOYSA-N
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Description

3-((Trifluoromethyl)thio)picolinonitrile is a chemical compound with the molecular formula C7H3F3N2S It is known for its unique structure, which includes a trifluoromethylthio group attached to a picolinonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trifluoromethyl)thio)picolinonitrile typically involves the introduction of a trifluoromethylthio group to a picolinonitrile precursor. One common method includes the reaction of 2-chloronicotinonitrile with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((Trifluoromethyl)thio)picolinonitrile can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted picolinonitriles depending on the nucleophile used.

Scientific Research Applications

3-((Trifluoromethyl)thio)picolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Trifluoromethyl)thio)picolinonitrile largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)picolinonitrile: Similar in structure but lacks the sulfur atom.

    2-Cyano-3-(trifluoromethyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

3-((Trifluoromethyl)thio)picolinonitrile is unique due to the presence of both a trifluoromethylthio group and a nitrile group on the same molecule. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H3F3N2S

Molecular Weight

204.17 g/mol

IUPAC Name

3-(trifluoromethylsulfanyl)pyridine-2-carbonitrile

InChI

InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-2-1-3-12-5(6)4-11/h1-3H

InChI Key

NWYUCORTYBEEKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C#N)SC(F)(F)F

Origin of Product

United States

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